1-(4-(2-hydroxy-3-(1H-pyrazol-1-yl)propoxy)-3-methoxyphenyl)ethanone
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Description
“1-(4-(2-hydroxy-3-(1H-pyrazol-1-yl)propoxy)-3-methoxyphenyl)ethanone” is a chemical compound with the molecular formula C19H19N3O3 . It is a complex organic compound that contains a pyrazole ring, which is a five-membered heterocyclic moiety .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the available resources. Based on its molecular structure, it can be inferred that it might have properties common to organic compounds containing a pyrazole ring .Mechanism of Action
The exact mechanism of action would depend on the specific targets of the compound in the body. These could be enzymes, receptors, or other proteins, and the compound could act by binding to these targets and modulating their activity. The compound’s effects on biochemical pathways would depend on which targets it interacts with. For example, if it targets an enzyme involved in a particular metabolic pathway, it could potentially inhibit or enhance that pathway .
The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would influence its bioavailability and efficacy. Factors such as the compound’s solubility, stability, and permeability could affect its absorption and distribution. Its metabolism could involve various enzymes and could result in the formation of active metabolites or inactive products. Its excretion could occur via the kidneys or liver .
The compound’s action could also be influenced by various environmental factors. For example, factors such as pH and temperature could affect the compound’s stability and activity. Additionally, the presence of other substances, such as food or other drugs, could potentially interact with the compound and affect its absorption, distribution, metabolism, or excretion .
Properties
IUPAC Name |
1-[4-(2-hydroxy-3-pyrazol-1-ylpropoxy)-3-methoxyphenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-11(18)12-4-5-14(15(8-12)20-2)21-10-13(19)9-17-7-3-6-16-17/h3-8,13,19H,9-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMRKHZPLFHDBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC(CN2C=CC=N2)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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